methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that features a unique combination of functional groups and aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. . The final step often involves the esterification of the carboxylate group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of robust catalysts to minimize by-products and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines by modulating microtubule assembly . The compound’s structure allows it to bind to specific sites on tubulin, thereby inhibiting its polymerization and disrupting the mitotic process.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the core structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar in having the benzodioxole group and being investigated for anticancer properties.
Uniqueness
Methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its combination of the pyrrolo[2,3-b]quinoxaline core with the benzodioxole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C19H14N4O4 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 2-amino-1-(1,3-benzodioxol-5-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C19H14N4O4/c1-25-19(24)15-16-18(22-12-5-3-2-4-11(12)21-16)23(17(15)20)10-6-7-13-14(8-10)27-9-26-13/h2-8H,9,20H2,1H3 |
InChI Key |
OEOSLVFJJWOSEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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